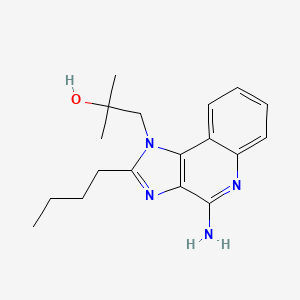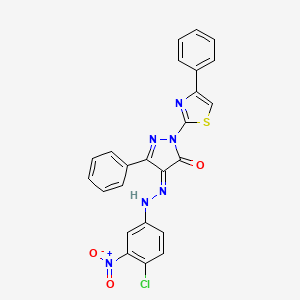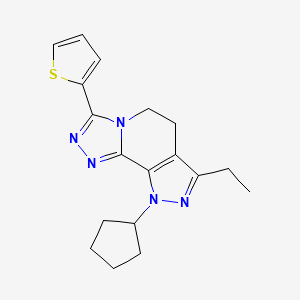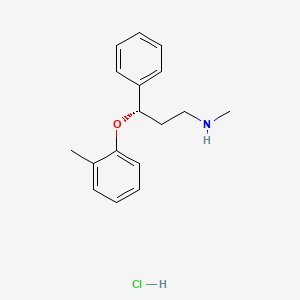![molecular formula C42H54O20 B1683263 [5-[17-[4,5-dihydroxy-5-(1-hydroxyethyl)-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-3-hydroxy-2,3-dimethyloxan-2-yl] acetate CAS No. 81781-28-4](/img/structure/B1683263.png)
[5-[17-[4,5-dihydroxy-5-(1-hydroxyethyl)-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-3-hydroxy-2,3-dimethyloxan-2-yl] acetate
Overview
Description
[5-[17-[4,5-dihydroxy-5-(1-hydroxyethyl)-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-3-hydroxy-2,3-dimethyloxan-2-yl] acetate is a novel antimicrobial agent that has shown promising results in combating various bacterial infections. This compound is part of a new class of antibiotics designed to target resistant bacterial strains, making it a valuable addition to the current arsenal of antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-[17-[4,5-dihydroxy-5-(1-hydroxyethyl)-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-3-hydroxy-2,3-dimethyloxan-2-yl] acetate involves a multi-step process that includes the formation of its core structure followed by functional group modifications. The initial step typically involves the construction of a heterocyclic core, which is then functionalized through a series of reactions such as alkylation, acylation, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes. This method involves the use of genetically modified microorganisms that are capable of producing the antibiotic in large quantities. The fermentation process is followed by extraction and purification steps to isolate the antibiotic in its active form. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and potency of the final product.
Chemical Reactions Analysis
Types of Reactions: [5-[17-[4,5-dihydroxy-5-(1-hydroxyethyl)-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-3-hydroxy-2,3-dimethyloxan-2-yl] acetate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the antibiotic’s activity and spectrum.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound that possess altered antimicrobial properties. These derivatives are often tested for enhanced efficacy and reduced resistance.
Scientific Research Applications
[5-[17-[4,5-dihydroxy-5-(1-hydroxyethyl)-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-3-hydroxy-2,3-dimethyloxan-2-yl] acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in research to understand bacterial resistance mechanisms and to develop new strategies for combating resistant strains.
Medicine: Investigated for its potential use in treating multi-drug resistant bacterial infections, particularly in hospital settings.
Industry: Utilized in the development of new antimicrobial coatings and materials to prevent bacterial contamination.
Mechanism of Action
The mechanism of action of [5-[17-[4,5-dihydroxy-5-(1-hydroxyethyl)-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-3-hydroxy-2,3-dimethyloxan-2-yl] acetate involves the inhibition of bacterial cell wall synthesis. This compound targets specific enzymes involved in the peptidoglycan synthesis pathway, leading to the disruption of cell wall formation and ultimately causing bacterial cell lysis. The molecular targets include penicillin-binding proteins and other key enzymes that are essential for maintaining cell wall integrity.
Comparison with Similar Compounds
Penicillin: Targets bacterial cell wall synthesis but has a different core structure.
Cephalosporin: Similar mechanism of action but differs in its spectrum of activity and resistance profile.
Carbapenem: Broad-spectrum antibiotic with a similar target but different resistance mechanisms.
Uniqueness of [5-[17-[4,5-dihydroxy-5-(1-hydroxyethyl)-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-3-hydroxy-2,3-dimethyloxan-2-yl] acetate: this compound is unique due to its ability to overcome resistance mechanisms that affect other antibiotics. Its novel structure allows it to bind to bacterial targets with high affinity, making it effective against strains that have developed resistance to traditional antibiotics.
Properties
CAS No. |
81781-28-4 |
|---|---|
Molecular Formula |
C42H54O20 |
Molecular Weight |
878.9 g/mol |
IUPAC Name |
[5-[17-[4,5-dihydroxy-5-(1-hydroxyethyl)-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-3-hydroxy-2,3-dimethyloxan-2-yl] acetate |
InChI |
InChI=1S/C42H54O20/c1-16-10-21-27(31(48)29-28(32(21)51-7)23(11-22(45)30(29)47)57-20-13-37(5,49)38(6,54-14-20)58-19(4)44)33-26(16)34-35-41(60-33,39(15-55-39)42(61-34,62-35)36(52-8)53-9)59-25-12-24(46)40(50,17(2)43)18(3)56-25/h10,17-18,20,22-25,34-36,43,45-46,48-50H,11-15H2,1-9H3 |
InChI Key |
KXLOPASAZGAWAW-DZONLFDYSA-N |
SMILES |
CC1C(C(CC(O1)OC23C4C(C5=C(O2)C6=C(C=C5C)C(=C7C(CC(C(=O)C7=C6O)O)OC8CC(C(OC8)(C)OC(=O)C)(C)O)OC)OC(C39CO9)(O4)C(OC)OC)O)(C(C)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC23C4C(C5=C(O2)C6=C(C=C5C)C(=C7C(CC(C(=O)C7=C6O)O)OC8CC(C(OC8)(C)OC(=O)C)(C)O)OC)OC(C39CO9)(O4)C(OC)OC)O)(C(C)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Trioxacarcin C; DC-45-B2; Antibiotic DC 45B2; Trioxacarcin A,7'-deoxo-7'-hydroxy |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


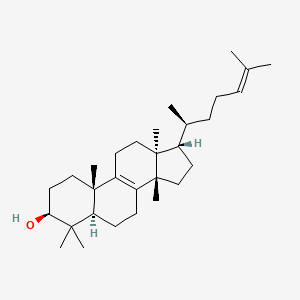
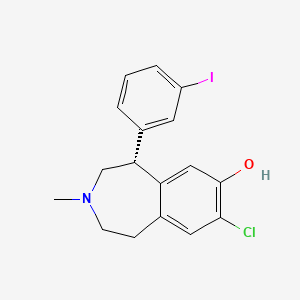
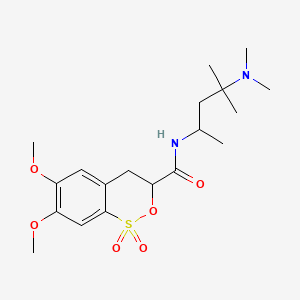
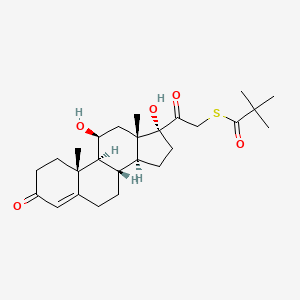
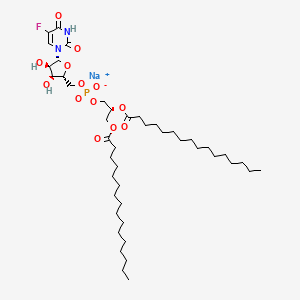

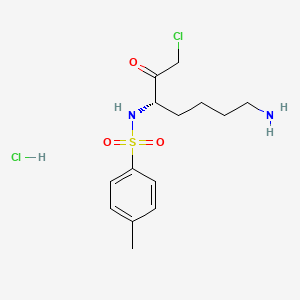
![5,5'-[Carbonylbis[imino(1-hydroxynaphthalene-6,3-diyl)sulfonylimino]]bis(2-chlorobenzenesulfonic acid)](/img/structure/B1683192.png)
